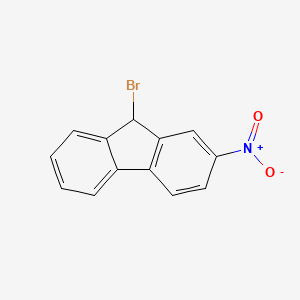

9-Bromo-2-Nitrofluorene

Description

The exact mass of the compound 9-Bromo-2-Nitrofluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Bromo-2-Nitrofluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-2-Nitrofluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-bromo-2-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMLOKJKGOPCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279335 | |

| Record name | 9-Bromo-2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53172-79-5 | |

| Record name | NSC12355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-2-Nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-2-nitrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Bromo-2-nitrofluorene: Properties, Synthesis, and Applications

Introduction

9-Bromo-2-nitrofluorene is a functionalized derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). Its structure incorporates three key chemical features: a rigid, planar fluorene backbone, a deactivating and electron-withdrawing nitro group on the aromatic ring, and a reactive bromine atom at the benzylic 9-position. This unique combination of functional groups makes 9-Bromo-2-nitrofluorene a potentially valuable intermediate in organic synthesis, particularly for the development of novel materials and pharmaceutical scaffolds. The fluorene core is a well-known chromophore and is prevalent in materials for organic light-emitting diodes (OLEDs) and organic solar cells. The nitro group can be readily converted to an amino group, opening pathways to a wide range of further derivatization, while the benzylic bromide offers a reactive handle for nucleophilic substitution and cross-coupling reactions.

This guide provides a comprehensive overview of the known chemical properties, a proposed, mechanistically-grounded synthesis protocol, and the prospective applications of 9-Bromo-2-nitrofluorene for professionals in chemical research and drug development.

Physicochemical and Structural Properties

While extensive experimental data for 9-Bromo-2-nitrofluorene is not widely published, its fundamental properties can be derived from its structure and data available in chemical databases.[1]

Structural Information

-

IUPAC Name: 9-bromo-2-nitro-9H-fluorene[1]

-

Molecular Formula: C₁₃H₈BrNO₂[1]

-

SMILES: C1=CC=C2C3=C(C=C(C=C3)[O-])C(C2=C1)Br[1]

-

InChI Key: MQMLOKJKGOPCKW-UHFFFAOYSA-N[1]

Tabulated Physicochemical Data

The following table summarizes the core chemical properties. Note that some values are predicted based on computational models due to the absence of published experimental data.

| Property | Value | Source |

| Molecular Weight | 289.12 g/mol | Calculated |

| Monoisotopic Mass | 288.97385 Da | PubChem[1] |

| XlogP (Predicted) | 3.7 | PubChem[1] |

| Physical Appearance | Expected to be a crystalline solid | Inferred |

Synthesis of 9-Bromo-2-nitrofluorene

The most logical and established method for synthesizing 9-Bromo-2-nitrofluorene is via the free-radical bromination of 2-nitrofluorene at the benzylic C-9 position. The methylene bridge of the fluorene scaffold is analogous to a benzylic position, making its hydrogens susceptible to radical abstraction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, minimizing competitive electrophilic aromatic substitution on the electron-rich rings.[2]

Proposed Synthetic Workflow

The diagram below outlines the key steps for the synthesis of 9-Bromo-2-nitrofluorene from its precursor, 2-nitrofluorene.

Caption: Proposed workflow for the synthesis of 9-Bromo-2-nitrofluorene.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis relies on the careful exclusion of water and the use of a radical initiator to favor the desired benzylic bromination over other potential side reactions.

Materials:

-

2-Nitrofluorene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq), recrystallized from water and dried in vacuo

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 eq)

-

Anhydrous Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent

-

Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon inlet

Procedure:

-

Setup: Assemble the glassware and flame-dry under an inert atmosphere (N₂ or Ar) to remove all moisture. Allow the apparatus to cool to room temperature.

-

Charging the Flask: To the three-neck flask, add 2-nitrofluorene (1.0 eq), N-Bromosuccinimide (1.1 eq), and the radical initiator (0.02 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride via cannula to the flask to create a suspension (approx. 0.1-0.2 M concentration).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated with a heat lamp or by the thermal decomposition of the initiator.

-

Causality: Heating is necessary to decompose the AIBN or BPO, which generates the initial radicals needed to start the chain reaction. The benzylic C-H bond at the 9-position is weaker than the aromatic C-H bonds, making it the preferential site for hydrogen abstraction by the bromine radical.

-

-

Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the 2-nitrofluorene starting material. The reaction is typically complete within 2-4 hours. As the reaction proceeds, the dense NBS will be consumed and replaced by the less dense succinimide, which will float on the surface of the solvent.

-

Work-up: a. Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide by-product. b. Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄. c. Combine the filtrates and wash with water to remove any remaining traces of succinimide, followed by a brine wash. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 9-Bromo-2-nitrofluorene.

Reactivity and Synthetic Utility

9-Bromo-2-nitrofluorene is a bifunctional molecule, with two primary sites of reactivity that can be addressed orthogonally.

Reactivity at the C-9 Position

The carbon-bromine bond at the benzylic 9-position is the most reactive site. It is highly susceptible to:

-

Nucleophilic Substitution (Sₙ1/Sₙ2): The benzylic nature of the carbocation intermediate stabilizes Sₙ1 pathways, while the position is also accessible to Sₙ2 attack. This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to create a library of 9-substituted 2-nitrofluorene derivatives.

-

Base-Induced Elimination (E1/E2): In the presence of a strong, non-nucleophilic base, HBr can be eliminated to form a substituted dibenzofulvene, a highly conjugated system.

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring to which it is attached. Its primary synthetic utility lies in its reduction:

-

Reduction to Amine: The nitro group can be selectively reduced to an amino group (–NH₂) using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation converts the electron-withdrawing group into a versatile electron-donating group, 9-Bromo-2-aminofluorene. This amine can then undergo a host of further reactions, including diazotization, acylation, and use in cross-coupling reactions.

The diagram below illustrates the potential of 9-Bromo-2-nitrofluorene as a synthetic hub.

Caption: Synthetic potential of 9-Bromo-2-nitrofluorene as a chemical intermediate.

Potential Applications in Research and Drug Development

While specific applications for 9-Bromo-2-nitrofluorene are not yet established in the literature, its structure suggests significant potential in several high-value research areas:

-

Materials Science: As a derivative of fluorene, it can serve as a building block for novel organic semiconductors, emitters for OLEDs, or components of photosensitive polymers. The ability to functionalize both the C-9 and C-2 positions allows for fine-tuning of electronic and photophysical properties.

-

Medicinal Chemistry: The fluorene scaffold is present in a number of biologically active compounds. 9-Bromo-2-nitrofluorene could be used as a starting point for synthesizing libraries of compounds for screening. The nitro group is a known pharmacophore in some contexts, while its reduction to an amine provides a key vector for diversification.

-

Probe Development: The fluorene core's inherent fluorescence could be modulated by substitutions at the C-9 and C-2 positions, leading to the development of novel fluorescent probes for biological imaging or chemical sensing.

Safety and Handling

Detailed toxicological data for 9-Bromo-2-nitrofluorene is unavailable. Therefore, safety precautions must be based on the properties of its parent compound, 2-nitrofluorene, and general hazards associated with organobromine compounds.

-

Hazard Classification: The parent compound, 2-nitrofluorene, is classified as a Group 2B carcinogen by IARC, meaning it is possibly carcinogenic to humans.[3] It is also suspected of causing genetic defects.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.

-

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. (n.d.). 2-Nitrofluorene-d9. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

PubChemLite. (n.d.). 9-bromo-2-nitrofluorene (C13H8BrNO2). Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Reaction-based fluorometric analysis of N-bromosuccinimide by oxidative deprotection of dithiane. Analyst. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2009). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitrofluorene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2017). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (1995). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Nitrofluorene. Retrieved January 25, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 9-Bromo-2-Nitrofluorene

This guide provides a detailed analysis of the expected spectroscopic signature of 9-Bromo-2-Nitrofluorene, a substituted polycyclic aromatic hydrocarbon of interest to researchers in materials science and drug development. Due to the limited availability of published, consolidated spectroscopic data for this specific molecule, this document employs a predictive approach grounded in the established spectral characteristics of its structural analogues: 2-Nitrofluorene, 2-Bromofluorene, and 9-Bromofluorene. By dissecting the influence of each substituent on the core fluorene structure, we can construct a reliable, anticipated spectroscopic profile for 9-Bromo-2-Nitrofluorene, offering a valuable reference for its synthesis and identification.

Rationale for Predictive Spectroscopic Analysis

The fluorene backbone possesses a distinct spectroscopic profile. The introduction of a nitro group at the C2 position and a bromine atom at the C9 position will systematically alter this profile:

-

The Nitro Group (at C2): As a strong electron-withdrawing group, it will significantly deshield adjacent protons and carbons in the NMR spectra, introduce characteristic strong stretching vibrations in the IR spectrum, and influence the electronic transitions observed in the UV-Vis spectrum.

-

The Bromo Group (at C9): As an electronegative atom, it will deshield the proton and carbon at the C9 position. Its primary influence is often observed in the mass spectrum through its isotopic pattern, but it also subtly affects the electronic environment and vibrational modes.

This guide will, therefore, present the known data for key fluorene derivatives and synthesize this information to forecast the spectra for 9-Bromo-2-Nitrofluorene.

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the fluorene ring system is used.

Caption: Molecular Structure of 9-Bromo-2-Nitrofluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 9-Bromo-2-Nitrofluorene is expected to show signals for seven aromatic protons and one aliphatic proton at the C9 position. The electron-withdrawing nitro group at C2 will cause a significant downfield shift for protons on the same ring (H1, H3, H4), while the bromine at C9 will deshield the H9 proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-Bromo-2-Nitrofluorene Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale for Prediction |

| H1 | ~8.3 - 8.5 | d | Ortho to NO₂, deshielded. |

| H3 | ~8.2 - 8.4 | dd | Para to NO₂ and adjacent to C4. |

| H4 | ~7.9 - 8.1 | d | Adjacent to the nitro-substituted ring. |

| H5, H7 | ~7.4 - 7.6 | m | Part of the unsubstituted benzene ring. |

| H6, H8 | ~7.6 - 7.8 | m | Part of the unsubstituted benzene ring. |

| H9 | ~5.5 - 6.0 | s | Aliphatic proton deshielded by bromine. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information. The carbon atom attached to the nitro group (C2) will be significantly deshielded, appearing far downfield. The C9 carbon, bonded to bromine, will also be shifted downfield compared to unsubstituted fluorene.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-Bromo-2-Nitrofluorene Solvent: CDCl₃

| Carbon | Predicted δ (ppm) | Rationale for Prediction |

| C1 | ~120 - 125 | Influenced by adjacent NO₂ group. |

| C2 | ~148 - 152 | Directly attached to NO₂, strongly deshielded. |

| C3 | ~122 - 127 | Influenced by adjacent NO₂ group. |

| C4 | ~128 - 132 | Standard aromatic region. |

| C4a, C4b | ~140 - 145 | Quaternary carbons in the fluorene system. |

| C5, C8 | ~125 - 130 | Standard aromatic region. |

| C6, C7 | ~120 - 125 | Standard aromatic region. |

| C8a, C9a | ~145 - 150 | Quaternary carbons influenced by substituents. |

| C9 | ~50 - 55 | Aliphatic carbon attached to Br, deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For 9-Bromo-2-Nitrofluorene, the most prominent peaks will arise from the nitro group and the aromatic C-H and C=C bonds. The C-Br stretch is often weak and falls in the fingerprint region.

Table 3: Predicted IR Absorption Frequencies for 9-Bromo-2-Nitrofluorene

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Medium-Weak | Stretch |

| Nitro (N-O) | 1550 - 1475 | Strong | Asymmetric Stretch[2] |

| Nitro (N-O) | 1360 - 1290 | Strong | Symmetric Stretch[2] |

| Aromatic C=C | 1600 - 1450 | Medium | Ring Stretch |

| C-H Bending | 900 - 675 | Strong | Out-of-plane Bending |

| C-Br | 600 - 500 | Medium-Weak | Stretch |

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would be a key indicator of the successful incorporation of the nitro group onto the fluorene backbone.[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the presence of auxochromes (like -NO₂) and chromophores determine the wavelength of maximum absorption (λ_max).

The fluorene system itself has characteristic absorptions. The addition of a nitro group, a powerful chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[3] This is due to the extension of the conjugated π-system.[3]

Table 4: Predicted UV-Vis Absorption Maxima for 9-Bromo-2-Nitrofluorene Solvent: Ethanol or Methanol

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Comments |

| π → π | ~240 - 260 | High | Characteristic of the extended aromatic system. |

| n → π / CT | ~330 - 360 | Moderate-High | Attributed to the nitro group and charge transfer. |

The spectrum of 2-nitrofluorene is known to show maximum absorption around 234 nm and 332 nm.[4] The addition of a bromine at the C9 position is not expected to significantly alter these values, as it does not extend the conjugation.

Experimental Protocols

The following are standardized, field-proven protocols for acquiring the spectroscopic data discussed. Trustworthiness in analytical science is built on reproducible and well-documented methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 9-Bromo-2-Nitrofluorene and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H.

-

Acquire a spectrum with a spectral width of ~16 ppm, centered at ~8 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled spectrum with a spectral width of ~250 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire 1024 or more scans, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (TMS).

IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation: Place a small, solid sample of 9-Bromo-2-Nitrofluorene directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32-64 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Perform an ATR correction if necessary.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of 9-Bromo-2-Nitrofluorene of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, acetonitrile). Create a dilute solution (e.g., 10 µg/mL) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.

-

Rinse and fill the cuvette with the sample solution.

-

Scan the sample from 400 nm down to 200 nm.

-

-

Data Processing: The baseline is automatically subtracted. Identify the wavelengths of maximum absorbance (λ_max).

Workflow Diagram

Caption: A generalized workflow for the complete spectroscopic characterization of 9-Bromo-2-Nitrofluorene.

Safety Considerations

Nitroaromatic compounds are often biologically active and should be handled with care. 2-Nitrofluorene is listed as a suspected carcinogen.[5] Brominated organic compounds can be irritants.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of 9-Bromo-2-Nitrofluorene based on established principles and data from closely related compounds. The predicted NMR, IR, and UV-Vis data presented herein serve as a robust benchmark for researchers working on the synthesis and characterization of this molecule. The provided experimental protocols outline a reliable methodology for obtaining high-quality data, ensuring the confident structural elucidation of 9-Bromo-2-Nitrofluorene and its derivatives.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11831, 2-Nitrofluorene. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14336, 2-Bromo-9H-fluorene. Retrieved from [Link].

-

U.S. National Institute of Standards and Technology (n.d.). 9H-Fluorene, 9-bromo-. In NIST Chemistry WebBook. Retrieved from [Link].

-

U.S. National Institute of Standards and Technology (n.d.). 9H-Fluorene, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

University of Calgary (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link].

-

Chemistry LibreTexts (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link].

Sources

- 1. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. fishersci.com [fishersci.com]

Modulating the Frontier Orbitals: A Technical Guide to the Electronic Properties of Brominated Nitrofluorenes

An In-depth Technical Guide:

Abstract

The fluorene moiety is a cornerstone in the architecture of advanced organic materials, prized for its rigid, planar structure and high photoluminescence quantum yield.[1] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The strategic functionalization of the fluorene core with electron-withdrawing groups is a powerful method for tuning its electronic and optical properties. This guide provides a comprehensive technical overview of the electronic properties of fluorene derivatives co-functionalized with bromo and nitro substituents. We will explore the causal relationships between molecular structure and electronic behavior, detail the experimental protocols for characterization, and provide a theoretical framework based on computational modeling.

Introduction: The Fluorene Scaffold as a Platform for Electronic Design

The versatility of the fluorene ring system stems from its unique π-electronic structure, which can be systematically modified through substitution, particularly at the C2, C7, and C9 positions.[1][2] These modifications directly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the material's charge injection/transport capabilities, absorption/emission wavelengths, and overall device performance.

The introduction of electron-withdrawing groups (EWGs) is a key strategy to lower both HOMO and LUMO energy levels.[3] This is particularly crucial for developing n-type organic semiconductors, which require low-lying LUMO levels to facilitate efficient electron injection and transport. Bromine (Br) and the nitro group (NO₂) are potent EWGs that exert distinct inductive and resonance effects, allowing for fine control over the electronic landscape of the fluorene core. This guide will dissect these effects through a combination of experimental data and theoretical insights.

Synthetic Pathways to Brominated Nitrofluorenes

The synthesis of brominated nitrofluorenes typically involves electrophilic aromatic substitution reactions. The sequence of these reactions—nitration followed by bromination, or vice-versa—is critical and depends on the directing effects of the substituents and the desired isomer.

Representative Synthesis Workflow

The following diagram outlines a general workflow for the synthesis and purification of a target brominated nitrofluorene derivative.

Caption: General synthetic workflow for brominated nitrofluorenes.

Detailed Experimental Protocol: Synthesis of 2-Bromo-7-nitro-9,9-dimethylfluorene

This protocol is a representative example based on established methodologies for electrophilic substitution on fluorene derivatives.[4][5]

Objective: To synthesize 2-bromo-7-nitro-9,9-dimethylfluorene from 9,9-dimethylfluorene.

Materials:

-

9,9-Dimethylfluorene

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl Acetate

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Nitration:

-

In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 9,9-dimethylfluorene to a stirred mixture of concentrated H₂SO₄.

-

Add a pre-cooled mixture of fuming HNO₃ and concentrated H₂SO₄ dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Pour the reaction mixture slowly over crushed ice. A precipitate (2-nitro-9,9-dimethylfluorene) will form.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

-

Bromination:

-

Dissolve the 2-nitro-9,9-dimethylfluorene intermediate in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) to the solution in one portion.

-

Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The reaction should be protected from light.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water. The crude product will precipitate.

-

Filter the solid, wash with water, and dry.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.

-

A solvent gradient of hexane and ethyl acetate is typically used for elution.

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DCM) to yield pure 2-bromo-7-nitro-9,9-dimethylfluorene as a crystalline solid.

-

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Electrochemical Properties: Probing the Frontier Orbitals

Cyclic Voltammetry (CV) is an indispensable technique for investigating the redox behavior of molecules and estimating the HOMO and LUMO energy levels.[6] For brominated nitrofluorenes, the potent electron-withdrawing nature of the substituents results in characteristic shifts in their reduction potentials.

Causality: Why CV is the Method of Choice

CV allows for the direct measurement of the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron). These potentials are directly related to the energy of the frontier molecular orbitals:

-

Oxidation Potential (E_ox): Correlates to the energy required to remove an electron from the HOMO. A higher (more positive) E_ox implies a more stable, lower-energy HOMO.

-

Reduction Potential (E_red): Correlates to the energy released when an electron is added to the LUMO. A higher (less negative) E_red implies a more stable, lower-energy LUMO.

The strong electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the molecule easier to reduce.[3][7] Bromine also contributes to lowering the LUMO and HOMO levels through its inductive effect.

Detailed Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a brominated nitrofluorene and estimate its HOMO and LUMO energy levels.

Equipment & Materials:

-

Potentiostat

-

Three-electrode cell: Glassy Carbon (Working Electrode), Platinum wire (Counter Electrode), Ag/AgCl (Reference Electrode)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (for internal calibration)

-

Sample of brominated nitrofluorene

Step-by-Step Procedure:

-

Preparation:

-

Prepare a ~0.1 M solution of the supporting electrolyte in the chosen solvent.

-

Prepare a ~1 mM solution of the analyte (brominated nitrofluorene) in the electrolyte solution.

-

Polish the working electrode with alumina slurry, rinse with solvent, and dry.

-

Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.

-

-

Measurement:

-

Purge the analyte solution with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Record a cyclic voltammogram of the blank electrolyte solution to establish the solvent window.

-

Record the cyclic voltammogram of the analyte solution. Scan from an initial potential towards negative potentials to observe the reduction wave, then reverse the scan towards positive potentials to observe any oxidation.

-

Typical scan rates range from 50 to 200 mV/s.[8]

-

-

Calibration and Data Analysis:

-

Add a small amount of ferrocene to the cell and record the voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential (E₁/₂) and is used as an internal standard.

-

Determine the onset potentials for the oxidation (E_onset,ox) and reduction (E_onset,red) peaks of your compound relative to the Fc/Fc⁺ couple.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):

-

HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap (E_g_electrochem) is the difference between the HOMO and LUMO levels.

-

Optical Properties and the HOMO-LUMO Gap

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states, primarily the HOMO-to-LUMO transition. The wavelength of maximum absorption (λ_max) is inversely proportional to the energy of this transition, providing an optical method to determine the band gap.

The introduction of bromo and nitro groups typically causes a bathochromic (red) shift in the absorption spectrum compared to unsubstituted fluorene.[3] This shift is a direct consequence of the stabilization of the LUMO, which reduces the energy difference between the HOMO and LUMO.

Data Interpretation: From Spectrum to Band Gap

The optical band gap (E_g_opt) can be estimated from the onset of the absorption edge (λ_onset) in the UV-Vis spectrum using the Planck-Einstein relation:

E_g_opt (eV) = 1240 / λ_onset (nm)

This value provides a complementary measure to the electrochemical band gap and is crucial for understanding the material's potential in optoelectronic applications.

Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical tool to complement and rationalize experimental findings.[9] By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometric structure, orbital energy levels, and electronic distribution.

The Synergy of Experiment and Theory

The following workflow illustrates how experimental and computational methods are used in concert to develop a comprehensive understanding of a new material.

Caption: Integrated workflow combining experimental and computational analysis.

Standard Computational Protocol: DFT/TD-DFT

Objective: To calculate the frontier orbital energies and predict the UV-Vis absorption spectrum of a brominated nitrofluorene.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

-

Geometry Optimization: The molecular structure is optimized at a suitable level of theory, commonly using a functional like B3LYP with a basis set such as 6-31G(d,p).[9] This finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

Frontier Orbital Analysis: The energies of the HOMO and LUMO are extracted from the output of the optimization. The electron density of these orbitals can be visualized to understand their spatial distribution across the molecule.

-

Excited State Calculation: Time-Dependent DFT (TD-DFT) is used on the optimized ground-state geometry to calculate the energies and oscillator strengths of the lowest-lying electronic transitions.[10][11]

-

Spectrum Simulation: The results from the TD-DFT calculation are used to simulate the UV-Vis spectrum, which can then be directly compared with the experimental data.

Structure-Property Synopsis and Quantitative Data

The combined effect of bromo and nitro substitution is a significant modulation of the fluorene electronic structure. The strong electron-withdrawing character of the nitro group dominates, causing a substantial stabilization (lowering of energy) of the LUMO. The bromine atom contributes through its inductive effect, further lowering both HOMO and LUMO levels.

Energy Level Modulation

The diagram below qualitatively illustrates the impact of this functionalization on the frontier orbitals compared to an unsubstituted fluorene core.

Caption: Effect of Br/NO₂ groups on fluorene's frontier orbital energies.

Summary of Electronic Properties

The following table presents representative (hypothetical, for illustrative purposes) quantitative data comparing unsubstituted fluorene with a generic brominated nitrofluorene. Actual values will vary based on the specific substitution pattern and experimental conditions.

| Property | Unsubstituted Fluorene | Brominated Nitrofluorene | Causality |

| Oxidation Potential (E_ox vs Fc/Fc⁺) | ~1.1 V | > 1.4 V | EWGs stabilize the HOMO, making electron removal harder. |

| Reduction Potential (E_red vs Fc/Fc⁺) | ~ -2.5 V | ~ -1.5 V | Strong EWGs significantly stabilize the LUMO, making electron addition easier.[7] |

| HOMO (eV) | ~ -5.9 eV | < -6.2 eV | Stabilization due to inductive effects of Br and NO₂.[12] |

| LUMO (eV) | ~ -2.3 eV | ~ -3.3 eV | Significant stabilization due to strong electron-withdrawing nature of NO₂.[3][13] |

| Electrochemical Gap (eV) | ~ 3.6 eV | < 2.9 eV | The gap narrows, primarily due to the large drop in LUMO energy. |

| Optical Band Gap (E_g_opt from λ_onset) | ~ 4.0 eV | < 3.5 eV | Corresponds to a red-shift in the absorption spectrum. |

Conclusion and Outlook

The functionalization of fluorene with bromo and nitro groups is a highly effective strategy for engineering its electronic properties. This approach systematically lowers the HOMO and LUMO energy levels, narrows the energy gap, and shifts the optical absorption to longer wavelengths. The resulting materials are promising candidates for electron-transport layers in OLEDs, acceptors in organic solar cells, and active components in various electronic sensors. The combination of rigorous synthesis, detailed electrochemical and spectroscopic characterization, and corroborating computational analysis provides a robust framework for the rational design of novel organic materials with tailored electronic functionalities.

References

-

The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

-

Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Assessment of TD-DFT and CC2 Methods for the Calculation of Resonance Raman Intensities: Application to o-Nitrophenol. ResearchGate. [Link]

-

Cyclic voltammograms of all nitrofurans derivatives (5 mM solution) at... ResearchGate. [Link]

-

Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. ResearchGate. [Link]

-

Functionalized Fullerenes and Their Applications in Electrochemistry, Solar Cells, and Nanoelectronics. MDPI. [Link]

-

Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. PubMed. [Link]

-

Physical constraints on charge transport through bacterial nanowires. Faraday Discussions (RSC Publishing). [Link]

-

UV-Vis absorption spectra of fluorene-based polymers measured in THF... ResearchGate. [Link]

-

Analysis for Bromine in Electronic Parts. Miljøstyrelsen. [Link]

-

Functionalized fluorenes via dicationic electrophiles. PMC - NIH. [Link]

-

Structural, electronic, and optical properties of 9-heterofluorenes: a quantum chemical study. Wiley Online Library. [Link]

-

The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle. PubMed Central. [Link]

-

Engineering the HOMO–LUMO gap of indeno[1,2-b]fluorene. RSC Publishing. [Link]

-

Ultraviolet Absorption and Fluorescence Emission Spectroscopic Studies of Macrocyclic and Linear Poly(9,9-dimethyl-2-vinylfluorene). Evidence for Ground-State Chromophore Interactions. ResearchGate. [Link]

-

Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. NIH. [Link]

-

Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. [Link]

-

Why are Fluorene-Containing Materials so Versatile? An Electronic Structure Perspective. ResearchGate. [Link]

-

Synthesis and characterization of 2,7-di(tert-butyl)pyreno[4,5-c:9,10-c']difuran and derived pyrenophanes. PubMed. [Link]

-

Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Fluorenones, 9-Fluorenylidenes, and Related Derivatives. BearWorks. [Link]

-

Electron affinities of the bromine oxides BrOn, n = 1-4. ResearchGate. [Link]

-

Cyclic Voltammetry of Fluorenones: Simulation. ResearchGate. [Link]

-

Computational investigations of bond breaking processes using DFT and. ThinkIR - University of Louisville. [Link]

-

Fluorene. NIST WebBook. [Link]

-

Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. PMC - NIH. [Link]

-

Modification of fluorene and fluorenone core via C–H functionalization. RSC Publishing. [Link]

-

DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. Rasayan Journal of Chemistry. [Link]

-

New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. ACS Publications. [Link]

-

explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine ... Doc Brown's Chemistry. [Link]

-

Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. NIH. [Link]

-

Structure and electronic structure of fullerenes and carbon nanotubes; molecules inside nanotubes. Department of Chemistry. [Link]

-

(PDF) Voltammetric Study of Nitro Radical Anion Generated from Some Nitrofuran Compounds of Pharmacological Significance. ResearchGate. [Link]

-

Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. ResearchGate. [Link]

-

Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Wiley Online Library. [Link]

-

(PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. ResearchGate. [Link]

- CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. ACS Omega. [Link]

-

A DFT Investigation of Alkyne Bromination Reactions. ResearchGate. [Link]

-

Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. ChemRxiv. [Link]

Sources

- 1. Functionalized fluorenes via dicationic electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Flu" by Galen L. Eakins [bearworks.missouristate.edu]

- 4. 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 5. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. DFT and TD-DFT Investigation of a Charge Transfer Surface Resonance Raman Model of N3 Dye Bound to a Small TiO2 Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Role of the Nitro Group as an Electron Acceptor in Fluorene Derivatives

Abstract

The strategic functionalization of conjugated organic molecules is a cornerstone of modern materials science and medicinal chemistry. Among the vast array of functional groups, the nitro (–NO₂) group holds a preeminent position due to its potent electron-accepting nature. When appended to the fluorene scaffold—a rigid, planar, and highly fluorescent polycyclic aromatic hydrocarbon—the nitro group profoundly modulates the resulting derivative's electronic, optical, and chemical properties. This guide provides an in-depth technical examination of the role of the nitro group as an electron acceptor in fluorene derivatives. We will explore the fundamental principles governing its electron-withdrawing effects, detail synthetic methodologies, analyze its impact on physicochemical properties, and survey its diverse applications, from high-performance organic electronics to novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Fluorene Scaffold and the Power of the Nitro Group

Fluorene is a privileged scaffold in organic chemistry, prized for its high thermal stability, excellent charge transport characteristics, and strong blue fluorescence.[1] Its rigid, planar structure facilitates π-π stacking in the solid state, which is crucial for charge mobility in electronic devices. However, pristine fluorene's properties are often insufficient for targeted applications. Chemical functionalization is the key to unlocking its full potential, allowing for precise tuning of its energy levels, solubility, and reactivity.

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis.[2][3] Its influence stems from a combination of strong inductive and resonance effects, which dramatically lower the electron density of the aromatic system to which it is attached.[3] This potent electron-accepting ability makes nitro-substituted fluorenes ideal candidates for a range of applications that require efficient electron transport or possess specific charge-transfer characteristics.[4][5]

This guide will systematically dissect the multifaceted role of the nitro group in fluorene chemistry, providing both theoretical understanding and practical, field-proven insights.

The Nitro Group: A Potent Electron Acceptor

The efficacy of the nitro group as an electron acceptor is rooted in its electronic structure. The nitrogen atom is bonded to two highly electronegative oxygen atoms, creating a strong dipole and withdrawing electron density from the fluorene core via the sigma bond framework (inductive effect). Furthermore, the p-orbitals of the nitro group can align with the π-system of the fluorene ring, allowing for delocalization of electron density away from the ring (resonance effect).

This powerful electron-withdrawing capability has several key consequences:

-

Stabilization of the LUMO: The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the fluorene derivative. This increased electron affinity is the primary reason these molecules are excellent electron acceptors and function as n-type semiconductors.[5][6]

-

Increased Acidity of Methylene Protons: The electron-withdrawing effect of nitro groups, particularly at the 2 and 7 positions, increases the acidity of the protons on the C9 methylene bridge.[7] This property is synthetically valuable, facilitating reactions like the Knoevenagel condensation without the need for a strong base.[4][7]

-

Creation of Push-Pull Systems: When combined with an electron-donating group (D) on the fluorene scaffold, the nitro group (A) creates a classic D-π-A "push-pull" system.[7][8] This architecture is fundamental to creating materials with strong intramolecular charge transfer (ICT) characteristics, which are essential for applications in nonlinear optics and sensing.[9][10]

Synthesis of Nitro-Substituted Fluorene Derivatives

The most common method for introducing nitro groups onto the fluorene ring is through electrophilic aromatic substitution, specifically nitration. The 2 and 7 positions are the most electronically favorable sites for substitution.

Experimental Protocol: Synthesis of 2,7-Dinitrofluorene

This protocol describes a standard laboratory procedure for the synthesis of 2,7-dinitrofluorene, a key intermediate for many advanced materials.[11]

Causality Behind Experimental Choices:

-

Fuming Nitric Acid: A powerful nitrating agent is required to overcome the relative stability of the aromatic fluorene core and achieve disubstitution.

-

Glacial Acetic Acid: Serves as a solvent that can dissolve fluorene and is stable to the strong oxidizing conditions.

-

Controlled Temperature: The initial cooling prevents runaway reactions, while the subsequent heating ensures the reaction goes to completion.

-

Quenching in Ice Water: This step rapidly stops the reaction, preventing over-nitration or side reactions, and precipitates the crude product.

-

Recrystallization: Hexane is used for purification. The dinitrofluorene product is sparingly soluble at low temperatures but more soluble at higher temperatures, allowing for the separation from impurities.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10 g (0.06 mol) of fluorene in 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: While stirring vigorously, add 50 mL of fuming nitric acid dropwise over 45 minutes, ensuring the temperature does not exceed 20 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm. The temperature will naturally rise to around 65 °C. Allow the mixture to cool to room temperature and stir overnight.

-

Precipitation and Filtration: Pour the reaction mixture into 500 mL of an ice/water slurry and stir for 1 hour to precipitate the product fully. Filter the resulting orange precipitate using a Buchner funnel and wash thoroughly with deionized water until the washings are neutral.

-

Purification: Dissolve the crude product in 150 mL of chloroform and wash several times with water. Dry the organic layer with anhydrous magnesium sulfate. Remove the chloroform via rotary evaporation. Dissolve the resulting solid in 100 mL of hot hexane and allow it to cool slowly, then place it in an ice bath to complete crystallization.

-

Final Product: Filter the yellow precipitate of 2,7-dinitrofluorene, wash with cold hexane, and dry under vacuum. The expected yield is approximately 79%.[11]

Diagram: Synthetic Workflow for 2,7-Dinitrofluorene

Caption: Workflow for the synthesis of 2,7-dinitrofluorene.

Impact of Nitro Substitution on Physicochemical Properties

The introduction of one or more nitro groups drastically alters the electronic and optical properties of the fluorene core.

Electronic Properties

As powerful electron-withdrawing groups, nitro substituents significantly lower the frontier molecular orbital (HOMO and LUMO) energy levels.[5] This effect is particularly pronounced for the LUMO, leading to a reduced HOMO-LUMO gap and enhanced electron affinity.[5] These changes are directly observable through electrochemical methods like cyclic voltammetry (CV), which measures the reduction and oxidation potentials of a molecule. Nitro-substituted fluorenes exhibit more positive reduction potentials compared to unsubstituted fluorene, indicating they are more easily reduced (i.e., accept electrons).[9]

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | First Reduction Potential (V vs. Fc/Fc⁺) |

| Fluorene | -5.90 | -2.10 | 3.80 | Not easily reduced |

| 2-Nitrofluorene | -6.25 | -3.15 | 3.10 | -1.16[9] |

| 2,7-Dinitrofluorene | -6.60 | -3.60 | 3.00 | -0.88[7] |

| 2,4,7-Trinitrofluorene | -6.85 | -3.95 | 2.90 | -0.40[9] |

Note: HOMO/LUMO values are representative estimates derived from electrochemical data and may vary with the specific measurement technique and conditions.

Optical and Photophysical Properties

The electronic changes induced by nitro substitution have a direct impact on how the molecules interact with light.

-

Bathochromic Shift: The reduced HOMO-LUMO gap results in a bathochromic (red) shift in the UV-visible absorption and photoluminescence spectra.[5] This means the molecules absorb and emit light at longer wavelengths compared to unsubstituted fluorene.

-

Intramolecular Charge Transfer (ICT): In D-A substituted nitrofluorenes, photoexcitation can promote an electron from the donor-centric HOMO to the acceptor-centric LUMO. This creates a charge-separated excited state known as an ICT state.[7][9] This phenomenon is crucial for many applications and is often characterized by:

-

Positive Solvatochromism: The emission wavelength of ICT compounds often shows a significant red-shift in more polar solvents, which stabilize the polar excited state more than the less polar ground state.[7]

-

Dual Fluorescence: In some cases, both a locally excited (LE) state and an ICT state can emit, leading to two distinct fluorescence bands.

-

The existence of an ICT state can be proven by protonating the donor group in a strong acid; this eliminates the charge transfer character, causing the ICT absorption band to disappear.[7]

Diagram: Intramolecular Charge Transfer (ICT) in a D-A Nitrofluorene

Caption: Photoinduced intramolecular charge transfer in a D-A nitrofluorene.

Applications Driven by the Electron-Accepting Nitro Group

The unique properties of nitrofluorene derivatives make them valuable components in a wide range of advanced technologies.

Organic Electronics

The low-lying LUMO levels of nitrofluorenes make them excellent n-type materials, which are essential for building efficient organic electronic devices.[12][13][14]

-

Organic Field-Effect Transistors (OFETs): Nitro-substituted fluorenes can be used as the active semiconductor layer in n-type OFETs, which transport electrons. The performance of these devices is highly dependent on the ability of the material to accept and transport electrons efficiently.

-

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with high electron affinity are needed for electron transport layers (ETLs). Nitrofluorenes can serve as ETLs or as electron-accepting host materials in the emissive layer, facilitating balanced charge injection and recombination, which leads to higher device efficiency.[1]

-

Organic Photovoltaics (OPVs): In OPV devices, an electron donor and an electron acceptor material are blended to form a bulk heterojunction. Nitrofluorene derivatives have been explored as non-fullerene acceptors (NFAs), where their tunable LUMO levels are critical for achieving efficient charge separation at the donor-acceptor interface.[5]

Sensing and Detection

The fluorescence of fluorene derivatives can be modulated by external stimuli, making them excellent candidates for chemosensors.[15][16] The principle often relies on the quenching or enhancement of fluorescence upon interaction with an analyte. For example, the electron-deficient nature of the nitrofluorene core makes it an effective quencher for the fluorescence of electron-rich molecules through photoinduced electron transfer (PET). This principle is widely used to detect explosive nitroaromatic compounds like picric acid.[17]

Pharmacological Activity

The nitro group is a well-known pharmacophore found in numerous antibacterial and antiparasitic drugs.[18][19][20][21] The mechanism of action often involves the enzymatic reduction of the nitro group within the target cell (e.g., a bacterium or parasite) to generate cytotoxic reactive nitrogen species.[22][23] Researchers are actively exploring nitrofluorene derivatives as potential new therapeutic agents, including:

-

Antitubercular Agents: Novel nitrofuran derivatives have shown potent activity against Mycobacterium tuberculosis.[21]

-

Anticancer Agents: Certain nitroaromatic compounds have demonstrated inhibitory activity against various cancer cell lines.[21]

-

Antimicrobial Agents: The broad class of nitroaromatics, including nitrofurans, are used to treat bacterial infections.[24][25]

Advanced Characterization Techniques

A multi-technique approach is essential for fully characterizing the properties of nitrofluorene derivatives and establishing structure-property relationships.

Experimental Workflow: Material Characterization

1. Synthesis and Purification: As detailed in Section 3. The first step is always to obtain a high-purity material, as impurities can drastically affect electronic and photophysical measurements.

2. Electrochemical Analysis (Cyclic Voltammetry - CV):

-

Protocol: The nitrofluorene derivative is dissolved in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The solution is scanned over a potential range using a three-electrode setup (working, reference, and counter electrodes).

-

Data Interpretation: The reduction potentials are determined from the voltammogram. These values are used to estimate the LUMO energy level of the material, providing a direct measure of its electron-accepting ability.[9]

3. Spectroscopic Analysis (UV-Vis and Photoluminescence):

-

Protocol: Absorption spectra are recorded by passing a beam of light through a dilute solution of the compound and measuring the absorbance at each wavelength. Emission spectra are recorded by exciting the sample at a fixed wavelength (typically the absorption maximum) and measuring the emitted light.

-

Data Interpretation: The absorption spectrum reveals the electronic transitions and is used to calculate the optical HOMO-LUMO gap. The emission spectrum provides information about the nature of the excited state. Performing these measurements in solvents of varying polarity can reveal ICT character (solvatochromism).[7]

4. Computational Modeling (Density Functional Theory - DFT):

-

Protocol: The molecular structure is modeled in silico, and its electronic properties are calculated using DFT methods.

-

Data Interpretation: DFT provides theoretical values for the HOMO and LUMO energy levels, electron density distribution, and simulated absorption spectra. These results help to rationalize the experimental findings and provide deeper insight into the electronic structure.

Diagram: Comprehensive Characterization Workflow

Caption: Workflow for the characterization of nitrofluorene derivatives.

Conclusion and Future Outlook

The nitro group is a uniquely powerful tool for tailoring the properties of fluorene derivatives. Its strong electron-accepting nature provides a direct and effective means to lower the LUMO energy level, induce intramolecular charge transfer, and activate the fluorene core for further functionalization. These modifications have enabled the development of nitrofluorene-based materials that are highly effective in organic electronics, chemical sensing, and pharmacology.

The future of this field is bright, with several promising research directions. The design of novel D-A and D-π-A architectures will continue to yield materials with tailored optical properties for near-infrared (NIR) applications.[4] In medicinal chemistry, the application of late-stage functionalization techniques could rapidly generate libraries of nitrofluorene derivatives for high-throughput screening against various diseases.[19] As synthetic methods become more refined and our understanding of structure-property relationships deepens, nitrofluorene derivatives are poised to play an even more significant role in addressing challenges in both materials science and human health.

References

-

Sallé, M., Giffard, M., Jubault, M., & Gorgues, A. (2018). Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. Molecules, 23(12), 3143. [Link]

-

ResearchGate. (n.d.). Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region. Retrieved January 25, 2026, from [Link]

-

Gawroński, J., Grajewski, J., & Kaźmierczak, F. (1996). Electron acceptors of the fluorene series. Part 5. Intramolecular charge transfer in nitro-substituted 9-(aminomethylene)fluorenes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2453-2469. [Link]

-

Kozma, E., et al. (2021). Nitrofluorene-based A–D–A electron acceptors for organic photovoltaics. Journal of Materials Chemistry C, 9(4), 1336-1344. [Link]

-

ResearchGate. (n.d.). Nitrofuranyl Derivatives as Promising Antitubercular Agents: Structural Insights and Drug Discovery Perspectives. Retrieved January 25, 2026, from [Link]

-

Belfield, K. D., et al. (2010). Donor-Acceptor-Donor Fluorene Derivatives for Two-Photon Fluorescence Lysosomal Imaging. ACS Medicinal Chemistry Letters, 1(8), 405–409. [Link]

-

ResearchGate. (n.d.). Fluoranthene based fluorescent chemosensors for detection of explosive nitroaromatics. Retrieved January 25, 2026, from [Link]

-

Mighani, H., et al. (2019). Synthesis and Characterization of New Diamine Based on Fluorine. Chemical Methodologies, 3(1), 116-125. [Link]

-

Wang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(52), 33946-33950. [Link]

-

Squella, J. A., Bollo, S., & Núñez-Vergara, L. J. (n.d.). Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Retrieved January 25, 2026, from [Link]

-

Semantic Scholar. (n.d.). Current development of 5-nitrofuran-2-yl derivatives as antitubercular agents. Retrieved January 25, 2026, from [Link]

-

New, E. (2023, October 5). Fluorescent Sensors — Prof. Liz New [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Electrochemistry and Antioxidant Activities of Substituted Furanyl Nitrone: The Role of the Nitro Group. Retrieved January 25, 2026, from [Link]

-

Engineering LibreTexts. (2021, July 6). I. P-Type, N-Type Semiconductors. [Link]

-

RSC Publishing. (n.d.). Fluorene derivatives with intramolecular charge-transfer: exceptionally easy rotation around the double C(9)C(α) bond in nitro-substituted 9-aminomethylenefluorenes. Retrieved January 25, 2026, from [Link]

-

New, E. (2023, October 7). Fluorescent Sensors for Heath Research — Prof. Liz New [Video]. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. Retrieved January 25, 2026, from [Link]

-

Kar, A., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 380-410. [Link]

-

Al-Haddad, A., et al. (2022). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Molecules, 27(15), 4983. [Link]

-

Facchetti, A. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (46), 4893-4895. [Link]

-

Wevolver. (2024, April 7). N-Type Vs P-Type: Difference Between P-Type and N-Type Semiconductors. [Link]

-

MDPI Books. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved January 25, 2026, from [Link]

-

Pharmd, F. (n.d.). Pharmacological activity of furan derivatives. Retrieved January 25, 2026, from [Link]

-

Shindengen Electric Manufacturing Co., Ltd. (n.d.). What is N-type and P-type semiconductor? Retrieved January 25, 2026, from [Link]

-

Mohammed, J. H., & Salih, N. A. M. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho, 10(4), 268-273. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrofluorene-based A–D–A electron acceptors for organic photovoltaics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances on Nitrofluorene Derivatives: Versatile Electron Acceptors to Create Dyes Absorbing from the Visible to the Near and Far Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electron acceptors of the fluorene series. Part 5. Intramolecular charge transfer in nitro-substituted 9-(aminomethylene)fluorenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Fluorene derivatives with intramolecular charge-transfer: exceptionally easy rotation around the double C(9) [[double bond, length half m-dash]] C(α) bond in nitro-substituted 9-aminomethylenefluorenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. chemmethod.com [chemmethod.com]

- 12. eng.libretexts.org [eng.libretexts.org]

- 13. wevolver.com [wevolver.com]

- 14. What is N-type and P-type semiconductor? | Semiconductor | SHINDENGEN ELECTRIC MFG.CO.,LTD [shindengen.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. repositorio.uchile.cl [repositorio.uchile.cl]

- 23. researchgate.net [researchgate.net]

- 24. wisdomlib.org [wisdomlib.org]

- 25. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

Unlocking the Potential of Substituted Fluorenes: A Technical Guide for Researchers

This guide provides an in-depth exploration of substituted fluorenes, a versatile class of organic compounds with significant research applications. From their fundamental chemical properties to their use in cutting-edge technologies, we will delve into the synthesis, characterization, and practical implementation of these remarkable molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of substituted fluorenes in their work.

The Fluorene Core: A Foundation for Innovation

Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1] This rigid, planar structure imparts exceptional thermal stability and a high fluorescence quantum yield, making it an attractive scaffold for the development of advanced materials.[2] However, the true potential of fluorene is realized through chemical modification, or substitution, at its various positions.

The most common point of substitution is the C-9 position of the five-membered ring. The methylene bridge at this position is readily functionalized, allowing for the introduction of various alkyl or aryl groups.[2] This modification is crucial for several reasons:

-

Solubility: Long alkyl chains at the C-9 position enhance the solubility of fluorene derivatives in common organic solvents, which is essential for solution-based processing and device fabrication.

-

Prevention of Aggregation: Bulky substituents at the C-9 position can prevent intermolecular aggregation, which can otherwise lead to a decrease in fluorescence efficiency, a phenomenon known as aggregation-caused quenching (ACQ).[2]

-

Tuning of Electronic Properties: The electronic nature of the substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, allowing for the fine-tuning of its optoelectronic properties.

Substitutions at other positions, such as C-2 and C-7, are also instrumental in tailoring the properties of fluorene derivatives for specific applications. These positions are often used to introduce electron-donating or electron-accepting groups, or to extend the π-conjugation of the molecule.

Synthesis of Substituted Fluorenes: The Power of Cross-Coupling

The synthesis of complex substituted fluorenes and their polymers is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[3][4] This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[5]

-

Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (e.g., a dibromofluorene derivative) to form a palladium(II) complex. This is often the rate-determining step in the catalytic cycle.[5]

-

Transmetalation: In the presence of a base, the organoboron compound (e.g., a fluorene-diboronic acid ester) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[5]

-

Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final coupled product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(benzo[c][2][6][7]thiadiazole-4,7-diyl)] (F8BT)

This protocol describes the synthesis of a common fluorene-based copolymer, F8BT, via Suzuki-Miyaura polymerization.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene

-

4,7-Dibromo-2,1,3-benzothiadiazole

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,7-dibromo-9,9-dioctylfluorene and an equimolar amount of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester in toluene.

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)2 and PPh3 in toluene. The molar ratio of Pd to phosphine ligand is typically 1:2 to 1:4.

-

Reaction Setup: Add the catalyst solution to the monomer solution. Then, add an aqueous solution of K2CO3 (typically 2 M) to the reaction mixture. The base is crucial for the transmetalation step.

-

Polymerization: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The polymerization is typically carried out for 24-72 hours. The progress of the reaction can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

-

Purification: After cooling to room temperature, the organic layer is separated, washed with deionized water, and then precipitated into a non-solvent such as methanol. The resulting polymer is collected by filtration and dried under vacuum. Further purification can be achieved by Soxhlet extraction to remove any residual monomers or catalyst.

Applications in Organic Electronics